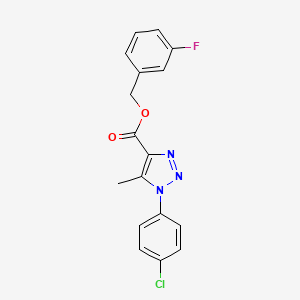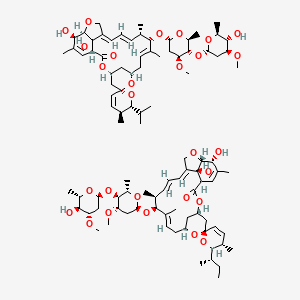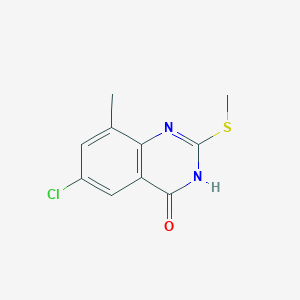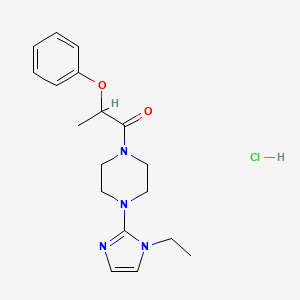
3-fluorobenzyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-fluorobenzyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate” is a complex organic molecule that contains several functional groups. It has a fluorobenzyl group, a chlorophenyl group, a methyl group, and a 1,2,3-triazole ring. The carboxylate group indicates that it might be a derivative of a carboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 1,2,3-triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms. The fluorobenzyl and chlorophenyl groups are aromatic rings with halogen substitutions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The halogen substitutions might make the aromatic rings more reactive towards electrophilic aromatic substitution reactions. The 1,2,3-triazole ring might also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings and a carboxylate group might suggest that it is relatively polar and could have a high boiling point .Scientific Research Applications
Environmental Exposure and ToxicityResearch on environmental phenols, such as triclosan and benzophenone-3, suggests widespread human exposure due to their use in consumer products. Studies have investigated the urinary concentrations of these compounds in populations, revealing their ubiquitous presence and raising concerns about potential health effects due to their estrogenic activity (Sakhi et al., 2018) (Sakhi et al., 2018). This research underscores the need for monitoring and evaluating the safety of similar compounds, including "3-fluorobenzyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate."
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics and metabolism of compounds is crucial for assessing their safety and efficacy. For instance, the study on lumiracoxib, a COX-2 selective inhibitor, demonstrates the importance of identifying metabolic pathways and excretion profiles to ensure drug safety (Mangold et al., 2004) (Mangold et al., 2004). Such studies provide a framework for researching the metabolism of "this compound," emphasizing the need to elucidate its metabolic fate and potential biological impacts.
Potential for Endocrine Disruption
Research on the association between exposure to environmental chemicals, such as phenols and parabens, and endocrine disruption highlights the potential risks of similar compounds. For example, studies have found negative associations between prenatal exposure to certain phenols and thyroid hormone levels in pregnant women, suggesting that these chemicals can interfere with endocrine function (Berger et al., 2018) (Berger et al., 2018). This raises questions about the endocrine-disrupting potential of "this compound" and underscores the importance of investigating its biological effects.
Future Directions
properties
IUPAC Name |
(3-fluorophenyl)methyl 1-(4-chlorophenyl)-5-methyltriazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O2/c1-11-16(17(23)24-10-12-3-2-4-14(19)9-12)20-21-22(11)15-7-5-13(18)6-8-15/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVQJSFJMFTYCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)OCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3-thiomorpholin-4-ylpyrazin-2-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2971835.png)
![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B2971836.png)

![9-(2,4-dimethylphenyl)-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2971842.png)

![7-Fluoro-2-methyl-3-[[1-(1,3-oxazol-4-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2971844.png)


![Ethyl 4-[[2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2971848.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropoxybenzamide](/img/structure/B2971849.png)

